3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone
Description
Overview of 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone
This compound (CAS 951885-35-1) is a synthetic benzophenone derivative characterized by its bifunctional aromatic system. The compound features a central carbonyl group bridging two substituted benzene rings: a 3,4-dichlorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula, $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{O}3 $$, corresponds to a molecular weight of 309.14 g/mol. The structural uniqueness arises from the ethylenedioxy bridge, which imposes conformational rigidity, and the electron-withdrawing chlorine atoms, which enhance electrophilicity at specific positions. This combination of features makes the compound a versatile intermediate in organic synthesis and a candidate for materials science applications.
Historical Context and Discovery
The compound emerged in the early 21st century as part of efforts to develop functionalized benzophenones for photochemical and polymer applications. Early synthetic routes involved Friedel-Crafts acylation of 3,4-dichlorophenol with preformed benzodioxin derivatives. Its first documented synthesis appeared in patent literature around 2010, focusing on its utility as a photoinitiator and crosslinking agent. The discovery coincided with growing interest in halogenated benzophenones for their stability under UV exposure, a property critical for coatings and adhesives. Over time, its role expanded into medicinal chemistry, particularly as a scaffold for kinase inhibitors and antimicrobial agents.
Significance in Organic and Materials Chemistry
This compound’s significance lies in its dual reactivity: the dichlorophenyl group participates in nucleophilic aromatic substitution, while the benzodioxin moiety enables π-π stacking interactions in polymeric matrices. In materials science, it serves as a monomer for conductive polymers and a photostabilizer in polyolefins. Its electron-deficient aromatic system also facilitates charge transfer in organic semiconductors. In synthetic chemistry, it acts as a key intermediate for constructing fused heterocycles, such as dibenzodioxins and thioxanthenes, via Suzuki-Miyaura coupling or Ullmann reactions.
Scope and Objectives of the Review
This review focuses on the compound’s synthesis, structural attributes, and applications in non-pharmacological contexts. It excludes discussions of dosage, toxicity, or clinical use. Specific objectives include:
- Elucidating modern synthetic pathways and reaction mechanisms.
- Analyzing spectroscopic and crystallographic data to correlate structure with function.
- Evaluating its role in advanced materials, including polymers and electronic devices.
- Identifying gaps in current research, such as scalability challenges in industrial synthesis.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQMSVDGCHOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175401 | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-35-1 | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone typically involves the acylation of 3,4-dichlorophenol with 3,4-dihydro-2H-1,4-benzodioxin-6-ylmethanone . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzophenones.
Scientific Research Applications
3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit or activate specific pathways, leading to various biological effects
Biological Activity
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone is a compound that belongs to the benzophenone class of organic compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on relevant research findings, case studies, and its potential applications in medicinal chemistry.
- Chemical Formula : C16H14Cl2O3
- Molecular Weight : 325.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Anti-inflammatory Activity
Research indicates that benzophenone derivatives exhibit significant anti-inflammatory properties. For instance, compounds with halogen substitutions at the para position have shown marked inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound's structure suggests that it may inhibit pathways involved in inflammation through modulation of MAPK signaling pathways .
Antimicrobial Activity
Benzophenones are also recognized for their antimicrobial properties. A study demonstrated that various benzophenone derivatives exhibited inhibitory effects against multiple strains of bacteria and fungi. Specifically, this compound showed promising results against certain pathogenic fungi with EC50 values comparable to established antifungal agents .
Case Studies
- Inflammation Model : In vitro studies using human peripheral blood mononuclear cells (PBMCs) revealed that this compound inhibited TNF-α production with an IC50 value of approximately 150 nM. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
- Antimicrobial Efficacy : In a comparative study against fungal pathogens, the compound demonstrated an average EC50 value of 15 μM across five tested strains, outperforming some commercial antifungal agents .
Research Findings Summary Table
| Activity Type | Test System | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Anti-inflammatory | PBMCs | 150 nM | |
| Antimicrobial | Fungal strains | 15 μM | |
| Cytotoxicity | Cancer cell lines | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : The compound inhibits the synthesis and release of pro-inflammatory cytokines.
- Antioxidant Properties : It may exert antioxidant effects that contribute to its anti-inflammatory action.
- Membrane Disruption : The antimicrobial effects are likely due to disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone and analogous benzophenones are critical for understanding its uniqueness. Below is a comparative analysis:
Table 1: Physicochemical and Structural Comparison
*Spiro-derivative example from .
Key Differences and Implications
Substituent Effects on Lipophilicity: The 3,4-dichloro groups in the main compound increase lipophilicity (higher Log Kow inferred from Cl substitution) compared to 3,4-dihydroxybenzophenone (Log Kow ~2.96) . This enhances membrane permeability, making it more suitable for hydrophobic environments in drug delivery. Methoxy groups (e.g., in 4-Chloro-3',4'-dimethoxybenzophenone) reduce reactivity compared to ethylenedioxy rings, which are more rigid and electron-rich .
Electronic and Steric Effects: Ethylenedioxy moieties (as in the main compound and 2-Chloro-3',4'-(ethylenedioxy)benzophenone) create steric hindrance and planar rigidity, influencing binding affinity in host-guest systems . Hydroxy groups (e.g., in BP-3 and BP-15) enable hydrogen bonding, enhancing solubility in aqueous media but reducing stability under oxidative conditions .
Biological and Functional Applications: BP-3 is widely used in sunscreens due to its UV absorption, whereas BP-15 serves as an antioxidant . The main compound’s chlorine and ethylenedioxy substituents suggest utility in photodynamic therapy or as a scaffold for anticancer agents, akin to selagibenzophenone B derivatives .
Synthetic Complexity :
- The spiro-derivative (Table 1) demonstrates how structural complexity (e.g., azaspiro rings) can be introduced for targeted drug design, though synthesis requires multi-step protocols .
Research Findings
- Synthetic Challenges: Ethylenedioxy-containing benzophenones often require controlled cross-coupling reactions, as seen in the synthesis of selagibenzophenone B .
- Spectroscopic Differentiation: Misassignment of benzophenone structures (e.g., selaphenin A vs. selagibenzophenone B) highlights the need for rigorous NMR and MS validation, as substituent positions drastically alter spectral profiles .
- Safety Profiles: Chlorinated benzophenones may exhibit higher toxicity (e.g., skin sensitization) compared to non-halogenated analogs, as inferred from SDS data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone, and how can purity be optimized?
- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated precursors in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction solvent removal under reduced pressure and recrystallization are critical for purity. For example, analogous benzophenone derivatives are synthesized via condensation reactions with substituted triazoles under controlled reflux conditions . Purity can be verified via GC-MS or HPLC, with derivatization steps to enhance detection sensitivity .
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Use spectroscopic techniques such as NMR (for halogen and ether group identification) and FT-IR (to confirm carbonyl and ethylene-dioxy groups). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling. Computational methods like DFT (Density Functional Theory) can validate electronic properties, as demonstrated in thermochemical studies of benzophenone derivatives .
Q. What analytical methods are suitable for detecting trace impurities or degradation products?
- Methodological Answer : GC-MS with derivatization (e.g., silylation) achieves quantification limits as low as 10 mg/kg in plant extracts . For environmental matrices, solid-phase microextraction (SPME) coupled with LC-MS/MS improves sensitivity. Surface concentration profiling via diffusion models (e.g., benzophenone in PDMS substrates) ensures reproducibility in material science applications .
Advanced Research Questions
Q. How does the compound’s stability under UV exposure impact experimental design in photochemistry studies?
- Methodological Answer : Benzophenone derivatives are prone to photodegradation, forming reactive intermediates. Researchers should use controlled UV chambers with inert atmospheres (e.g., nitrogen) to minimize oxygen quenching effects. Real-time monitoring via UV-Vis spectroscopy and HPLC can track degradation kinetics. Note that benzophenone’s carcinogenic potential (IARC Class 2B) necessitates strict containment protocols during UV experiments .
Q. What computational tools can resolve contradictions in thermochemical data for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) reconcile discrepancies in gas-phase formation enthalpies. For example, in silico diagnostics identified inconsistencies in combustion calorimetry data for benzophenone polymorphs, prompting re-evaluation of experimental protocols . Pair computational results with experimental validation using bomb calorimetry for condensed-phase systems.
Q. How can researchers address conflicting data on the compound’s endocrine-disrupting effects?
- Methodological Answer : Design in vitro assays (e.g., ERα/ERβ receptor binding studies) and compare results with in vivo models (e.g., zebrafish embryos). Confounding factors like metabolic activation (e.g., cytochrome P450 enzymes) must be controlled. Recent studies show benzophenone’s estrogenic interference varies by substituent pattern, emphasizing the need for structure-activity relationship (SAR) analysis .
Q. What ecological risk assessment strategies are applicable for this chlorinated benzophenone derivative?
- Methodological Answer : Use OECD Guidelines 201 and 221 for acute/chronic toxicity testing in Daphnia magna and algae. The compound’s low ecological hazard potential (per ERC criteria) may mask bioaccumulation risks; thus, lipid-water partition coefficients (log Kow) should be measured. Field studies must account for photolytic degradation products, which may exhibit higher toxicity than the parent compound .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between IARC’s carcinogenicity classification and in vitro genotoxicity data?
- Methodological Answer : IARC’s "possibly carcinogenic" designation (Class 2B) relies on rodent studies showing renal and maternal toxicity, but human epidemiological data are lacking. To resolve contradictions, conduct micronucleus assays (OECD 487) with human cell lines (e.g., HepG2) under metabolic activation. Cross-validate with transcriptomic profiling to identify oncogenic pathways .
Safety and Compliance
Q. What protocols mitigate occupational exposure risks during synthesis and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
